Cas no 67953-04-2 (5-methyloctan-2-amine)

5-methyloctan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,4-dimethylheptylamine
- 5-methyloctan-2-amine
- 67953-04-2
- SCHEMBL4201028
- DTXSID70887062
- AKOS011549298
- EN300-1867379
- 2-Octanamine, 5-methyl-
- SCHEMBL24699587
- NS00054710
- EINECS 267-941-9
- JHLSRARFRAZKEV-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H21N/c1-4-5-8(2)6-7-9(3)10/h8-9H,4-7,10H2,1-3H3
- InChIKey: JHLSRARFRAZKEV-UHFFFAOYSA-N
- ほほえんだ: CCCC(C)CCC(C)N
計算された属性
- せいみつぶんしりょう: 143.167399674g/mol
- どういたいしつりょう: 143.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 71.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26Ų
5-methyloctan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867379-2.5g |
5-methyloctan-2-amine |
67953-04-2 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1867379-10g |
5-methyloctan-2-amine |
67953-04-2 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1867379-0.1g |
5-methyloctan-2-amine |
67953-04-2 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1867379-0.25g |
5-methyloctan-2-amine |
67953-04-2 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1867379-10.0g |
5-methyloctan-2-amine |
67953-04-2 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1867379-0.05g |
5-methyloctan-2-amine |
67953-04-2 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1867379-0.5g |
5-methyloctan-2-amine |
67953-04-2 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1867379-1.0g |
5-methyloctan-2-amine |
67953-04-2 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1867379-1g |
5-methyloctan-2-amine |
67953-04-2 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1867379-5g |
5-methyloctan-2-amine |
67953-04-2 | 5g |
$2235.0 | 2023-09-18 |
5-methyloctan-2-amine 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
5-methyloctan-2-amineに関する追加情報
5-Methyloctan-2-Amine: A Comprehensive Overview
The compound with CAS No. 67953-04-2, commonly known as 5-methyloctan-2-amine, is an organic amine with a unique structure and versatile applications. This compound belongs to the family of aliphatic amines, characterized by its eight-carbon chain with a methyl group attached at the fifth position and an amine group at the second position. Its molecular formula is C9H19N, and it exhibits a boiling point of approximately 146°C, making it suitable for various industrial and chemical processes.
5-Methyloctan-2-amine has gained significant attention in recent years due to its role in the synthesis of advanced materials and pharmaceuticals. Researchers have explored its potential as a building block for constructing complex molecules, particularly in the field of drug discovery. For instance, studies have shown that this compound can serve as an intermediate in the synthesis of bioactive compounds, such as antiviral agents and anticancer drugs.
The synthesis of 5-methyloctan-2-amine typically involves the alkylation of ammonia or primary amines using appropriate alkylating agents. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For example, the use of solid acid catalysts has been reported to enhance the yield and selectivity of the reaction, reducing waste and energy consumption.
In terms of applications, 5-methyloctan-2-amine finds extensive use in the formulation of surfactants, corrosion inhibitors, and specialty chemicals. Its amphiphilic nature makes it an ideal candidate for emulsifiers and detergents, where it helps stabilize oil-in-water or water-in-oil emulsions. Moreover, its ability to form stable complexes with metal ions has led to its application in water treatment technologies.
Recent studies have also highlighted the potential of 5-methyloctan-2-amine in green chemistry initiatives. For instance, researchers have investigated its use as a solvent in organic reactions, offering a sustainable alternative to traditional solvents that are often toxic or flammable. The compound's biodegradability and low toxicity further support its role in eco-friendly chemical processes.
The global demand for 5-methyloctan-2-amine is driven by its growing application in specialty chemicals and pharmaceutical intermediates. Market analysis indicates a steady increase in its production volumes due to expanding industrial applications and rising R&D activities focused on novel uses.
In conclusion, 5-methyloctan-2-amine (CAS No. 67953-04-2) is a versatile compound with a wide range of applications across various industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemical innovation.
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